(R,R)-Ts-DENEB(regR)

Catalog No.
S913815
CAS No.
1333981-84-2
M.F
C31H33ClN2O3RuS
M. Wt
650.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-Ts-DENEB(regR)

CAS Number

1333981-84-2

Product Name

(R,R)-Ts-DENEB(regR)

IUPAC Name

chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide

Molecular Formula

C31H33ClN2O3RuS

Molecular Weight

650.2 g/mol

InChI

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1

InChI Key

INKUCOHLIHBSDN-ZAMYOOMVSA-M

SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]

The exact mass of the compound (R,R)-Ts-DENEB(regR) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R,R)-Ts-DENEB(regR) (CAS 1333981-84-2) is an oxo-tethered ruthenium(II) amido complex that functions as a bifunctional catalyst, primarily utilized for the asymmetric transfer hydrogenation (ATH) of ketones and the dynamic kinetic resolution (DKR) of racemic α-substituted ketones [1]. Procurement of this specific catalyst is driven by its quantified ability to lower catalyst loading requirements by up to 60-fold compared to non-tethered baselines, broaden substrate compatibility, and eliminate the need for specialized high-pressure hydrogenation equipment by utilizing liquid hydrogen donors like formic acid/triethylamine mixtures[1].

Substituting (R,R)-Ts-DENEB with conventional, non-tethered ruthenium complexes—such as RuCl(TsDPEN)(p-cymene)—leads to severe process inefficiencies [1]. The lack of the rigid oxo-tethered ligand framework in generic alternatives results in significantly lower turnover numbers, requiring up to 60 times more catalyst to achieve comparable conversions [1]. This elevated loading increases the direct catalyst cost per kilogram of product and introduces high levels of residual ruthenium, complicating downstream purification—a critical failure point in active pharmaceutical ingredient (API) manufacturing[2]. Furthermore, generic catalysts frequently fail to achieve the >99% enantiomeric excess and high diastereomeric ratios required in complex DKR processes, forcing manufacturers to implement yield-reducing chromatographic separations [2].

Catalyst Loading Reduction in Asymmetric Transfer Hydrogenation

In the asymmetric transfer hydrogenation of aromatic ketones, (R,R)-Ts-DENEB achieves a Substrate-to-Catalyst (S/C) ratio of 30,000, yielding 95% conversion and 97% ee [1]. In contrast, the conventional RuCl(TsDPEN)(p-cymene) catalyst requires an S/C ratio of 500 to reach 97.7% conversion and yields a lower 90.9% ee [1].

Evidence DimensionSubstrate-to-Catalyst (S/C) Ratio and Enantiomeric Excess (ee)
Target Compound DataS/C = 30,000, achieving 95% conversion and 97% ee
Comparator Or BaselineConventional RuCl(TsDPEN)(p-cymene) required S/C = 500 for 97.7% conversion and yielded only 90.9% ee
Quantified Difference60-fold reduction in required catalyst loading with a 6.1% absolute improvement in enantiomeric excess
ConditionsATH of aromatic ketones using HCOOH-TEA (5:2) at 2M

A 60-fold reduction in required catalyst loading directly lowers the procurement volume of the catalyst and minimizes residual heavy metal remediation costs in downstream processing.

Stereocontrol in the Commercial Synthesis of Omarigliptin

During the process development for the DPP-4 inhibitor Omarigliptin, switching to (R,R)-Ts-DENEB for the DKR reduction of a rac-α-aminoketone delivered a 24:1 diastereomeric ratio (dr), >99% enantiomeric excess (ee), and a 93% assay yield [1]. This performance significantly outperformed previous-generation non-tethered Ru-catalysts, which failed to meet the strict stereochemical purity requirements of the API without additional purification steps [1].

Evidence DimensionDiastereomeric ratio (dr) and assay yield
Target Compound Data24:1 dr, >99% ee, and 93% assay yield
Comparator Or BaselinePrevious generation non-tethered Ru-catalysts (lower dr and yield)
Quantified DifferenceSignificant improvement to 24:1 dr and 93% yield, enabling a 29% overall process yield
ConditionsDKR reduction of a rac-α-aminoketone in THF with formic acid at 35 °C

High diastereoselectivity and enantioselectivity in complex DKR steps eliminate the need for costly chromatographic separations, directly increasing the overall yield of pharmaceutical intermediates.

Process Yield and Scalability in Continuous Flow API Manufacturing

For the large-scale synthesis of the ceramide d-erythro-CER[NDS], (R,R)-Ts-DENEB was deployed in a pipes-in-series flow reactor, enabling complete conversion within 20 hours at a 0.1 mol% loading to deliver 96% yield and 96–97% ee at an 80 kg scale[1]. A prototype non-Ts tethered Ru(II) complex exhibited inferior activity and failed to reach complete conversion under identical flow conditions [1].

Evidence DimensionYield and Enantiomeric Excess at Scale
Target Compound Data96% yield and 96–97% ee at an 80 kg production scale
Comparator Or BaselinePrototype non-Ts tethered Ru(II) complex (inferior activity and incomplete conversion)
Quantified DifferenceEnabled complete conversion within 20 h at 0.1 mol% loading without loss of stereoselectivity
ConditionsATH/DKR of α-amido-β-keto ester in a pipes-in-series flow reactor (residence time 6 h) using 0.1 mol% catalyst

Demonstrates exceptional stability and processability in continuous flow reactors, justifying its selection over prototype catalysts for large-scale, GMP-compliant manufacturing.

Yield and Selectivity in the Scalable Synthesis of Chiral Tetralols

In a high-throughput screening of transfer hydrogenation catalysts for the synthesis of a chiral tetralol intermediate, (R,R)-Ts-DENEB provided the target tetralol in 73% yield with >20:1 dr and >99% ee [1]. Alternative catalysts, including RuCl[(R,R)-Ts-DPEN](Mesitylene) and [(R,R)-Teth-TsDpenRuCl], exhibited lower conversions and failed to surpass the >97% ee threshold required for the API in the telescoped process[1].

Evidence DimensionProduct yield, diastereomeric ratio (dr), and enantiomeric excess (ee)
Target Compound Data73% yield, >20:1 dr, and >99% ee
Comparator Or BaselineAlternative Ru-catalysts including RuCl[(R,R)-Ts-DPEN](Mesitylene) and[(R,R)-Teth-TsDpenRuCl] (inferior performance in screening)
Quantified DifferenceEmerged as the highest-performing catalyst from a multi-catalyst screen to achieve the >97% ee threshold required for the BMS-986166 API intermediate
ConditionsATH-DKR of tetralone derivatives in a telescoped process

Proves the compound's capability in complex telescoped processes where high target purity (>97% ee) is mandatory to bypass intermediate isolation.

Commercial Manufacture of DPP-4 Inhibitors

(R,R)-Ts-DENEB is utilized for the dynamic kinetic resolution (DKR) step in the commercial synthesis of Omarigliptin[1]. Its ability to set two contiguous stereocenters with >99% ee and 24:1 dr ensures high API purity while avoiding the handling of unstable, mutagenic intermediates associated with alternative synthetic routes [1].

Continuous Flow Synthesis of Pharmaceutical Intermediates

Due to its stability and high turnover number, (R,R)-Ts-DENEB is implemented at an 80 kg scale in pipes-in-series flow reactors for the synthesis of complex ceramides (e.g., d-erythro-CER[NDS]) [2]. This application demonstrates complete conversion without the need for intermediate isolation, streamlining large-scale production [2].

Telescoped Processes for Chiral Tetralols

The catalyst is selected for telescoped sequences involving the asymmetric transfer hydrogenation of tetralone derivatives [3]. Its stereocontrol (>99% ee) allows manufacturers to bypass the isolation of intermediate compounds, directly yielding the highly pure chiral tetralols required for advanced pharmaceutical development [3].

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-16-2023

Explore Compound Types